molecular formula C10H12F3N B1297803 N-Ethyl-4-(trifluoromethyl)benzylamine CAS No. 90390-12-8

N-Ethyl-4-(trifluoromethyl)benzylamine

Cat. No. B1297803
CAS RN: 90390-12-8
M. Wt: 203.2 g/mol
InChI Key: HVEKJUAYPMGFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-(trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of trifluoromethylbenzylamines. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzylamine structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of related trifluoromethylbenzylamine derivatives often involves the use of starting materials such as trifluoromethylbenzylamine or trifluoromethylbenzaldehyde. For instance, a Schiff base compound, N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, was synthesized by reacting ethylenediamine with 4-(trifluoromethyl)benzaldehyde, indicating that similar synthetic routes could be applicable for N-Ethyl-4-(trifluoromethyl)benzylamine . Additionally, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available 3,5-bis(trifluoromethyl)benzylamine, suggesting that N-Ethyl-4-(trifluoromethyl)benzylamine could also be synthesized through a direct functionalization of the benzylamine moiety .

Molecular Structure Analysis

The molecular structure of compounds related to N-Ethyl-4-(trifluoromethyl)benzylamine can be quite complex. For example, the Schiff base compound mentioned earlier crystallizes in a monoclinic space group and features intermolecular hydrogen bonds, which could imply that N-Ethyl-4-(trifluoromethyl)benzylamine may also exhibit interesting crystalline properties . The presence of the trifluoromethyl group is likely to influence the overall molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

Compounds containing the trifluoromethylbenzylamine moiety can participate in various chemical reactions. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry reaction that could potentially be used to modify N-Ethyl-4-(trifluoromethyl)benzylamine . The reactivity of the benzylamine group allows for further functionalization, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-4-(trifluoromethyl)benzylamine can be inferred from related compounds. For example, the Schiff base compound exhibits a melting point of 109.2°C and a yield of 75%, which provides a reference for the potential stability and purity that can be expected for N-Ethyl-4-(trifluoromethyl)benzylamine . The trifluoromethyl group's strong electron-withdrawing nature is likely to affect the compound's acidity, basicity, and overall chemical stability.

Scientific Research Applications

Analysis of Degradation Processes

Nitisinone, which has a structure related to N-Ethyl-4-(trifluoromethyl)benzylamine, is explored for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study highlights the stability of nitisinone under various conditions and identifies major degradation products, contributing to understanding the risks and benefits of its medical application (Barchańska et al., 2019).

Semisynthetic Resorbable Materials

Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives, through chemical modification such as esterification. This process, which involves entities related to N-Ethyl-4-(trifluoromethyl)benzylamine, shows promise in various clinical applications due to the materials' varied biological properties (Campoccia et al., 1998).

Carcinogen Metabolites Biomarkers

Investigating tobacco and cancer through the measurement of human urinary carcinogen metabolites offers insights into the effects of exposure to compounds related to N-Ethyl-4-(trifluoromethyl)benzylamine. This approach helps in understanding carcinogen metabolism in humans and the potential risks associated with exposure to harmful substances (Hecht, 2002).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide, a compound structurally similar to N-Ethyl-4-(trifluoromethyl)benzylamine, plays a significant role in supramolecular chemistry. Its simple structure and self-assembly behavior make it a versatile building block for applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012).

Photoaffinity Labeling in Structural Biology

The application of photoaffinity labeling in structural biology, involving photoreactive groups such as arylazide and benzophenone, closely related to the chemical structure of N-Ethyl-4-(trifluoromethyl)benzylamine, helps in the detailed study of biological systems. This technique is crucial for understanding the organization of biological systems and drug-target interactions (Vodovozova, 2007).

Safety And Hazards

“N-Ethyl-4-(trifluoromethyl)benzylamine” is considered hazardous. It’s combustible and may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKJUAYPMGFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238137
Record name Benzenemethanamine, N-ethyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-(trifluoromethyl)benzylamine

CAS RN

90390-12-8
Record name Benzenemethanamine, N-ethyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl({[4-(trifluoromethyl)phenyl]methyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-[4-(trifluoromethyl)benzyl]acetamide (3.085 g, 14.204 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methane compound with borane (1:1) (2.698 g, 35.511 mmol) was added and the mixture was refluxed over night at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml), the water phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.809 g of N-[4-(trifluoromethyl)benzyl]ethanamine (yield 28%).
Quantity
3.085 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.698 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.